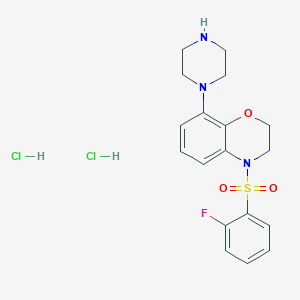
R 1485 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of R 1485 dihydrochloride involves several steps, starting with the preparation of the core benzoxazine structure. The synthetic route typically includes:
Formation of the Benzoxazine Core: This involves the cyclization of appropriate precursors to form the benzoxazine ring.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions.
Sulfonylation: The introduction of the sulfonyl group is achieved through sulfonylation reactions using reagents like sulfonyl chlorides.
Fluorination: The fluorine atom is introduced using fluorinating agents.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
R 1485 dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions include oxidized or reduced derivatives and substituted aromatic compounds.
Scientific Research Applications
R 1485 dihydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the 5-HT6 receptor and its role in various biochemical pathways.
Biology: The compound is used in research to understand the physiological and pathological roles of the 5-HT6 receptor in the brain.
Medicine: It has potential therapeutic applications in treating cognitive dysfunction and other neurological disorders.
Industry: The compound can be used in the development of new drugs targeting the 5-HT6 receptor.
Mechanism of Action
R 1485 dihydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT6 receptor. This receptor is involved in the regulation of neurotransmitter release, including acetylcholine, dopamine, and gamma-aminobutyric acid. By blocking the 5-HT6 receptor, this compound modulates these neurotransmitter systems, which can lead to improved cognitive function and potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
R 1485 dihydrochloride is unique in its high selectivity and affinity for the 5-HT6 receptor. Similar compounds include:
SB-271046: Another selective 5-HT6 receptor antagonist with similar applications in cognitive dysfunction research.
Ro 04-6790: A 5-HT6 receptor antagonist used in studies of cognitive enhancement.
E-6837: A compound with dual activity as a 5-HT6 receptor antagonist and a 5-HT1A receptor agonist.
Compared to these compounds, this compound exhibits greater selectivity and lower off-target activity, making it a valuable tool in research .
Properties
Molecular Formula |
C18H22Cl2FN3O3S |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)sulfonyl-8-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;dihydrochloride |
InChI |
InChI=1S/C18H20FN3O3S.2ClH/c19-14-4-1-2-7-17(14)26(23,24)22-12-13-25-18-15(5-3-6-16(18)22)21-10-8-20-9-11-21;;/h1-7,20H,8-13H2;2*1H |
InChI Key |
SNXURKRGPYXWRN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)N(CCO3)S(=O)(=O)C4=CC=CC=C4F.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)N(CCO3)S(=O)(=O)C4=CC=CC=C4F.Cl.Cl |
Synonyms |
4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoate](/img/structure/B1150150.png)
